molecular formula C25H41NO2 B12531785 1H-Indole-3-hexadecanol, 6-methoxy- CAS No. 651331-40-7

1H-Indole-3-hexadecanol, 6-methoxy-

Cat. No.: B12531785
CAS No.: 651331-40-7
M. Wt: 387.6 g/mol
InChI Key: QBSFVHZBTWVNNE-UHFFFAOYSA-N
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Description

1H-Indole-3-hexadecanol, 6-methoxy- is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs They play a crucial role in cell biology and have various biologically vital properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1H-Indole-3-hexadecanol, 6-methoxy-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the corresponding tricyclic indole, which can then be further modified to introduce the hexadecanol and methoxy groups .

Industrial Production Methods

Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-hexadecanol, 6-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Indole-3-hexadecanol, 6-methoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indole-3-hexadecanol, 6-methoxy- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position.

    6-Methoxy-1H-indole: Similar structure but lacks the hexadecanol chain.

    Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at the 3-position.

Uniqueness

1H-Indole-3-hexadecanol, 6-methoxy- is unique due to the presence of both the hexadecanol chain and the methoxy group. This combination of functional groups imparts distinct physical and chemical properties, making it a valuable compound for various applications .

Properties

CAS No.

651331-40-7

Molecular Formula

C25H41NO2

Molecular Weight

387.6 g/mol

IUPAC Name

16-(6-methoxy-1H-indol-3-yl)hexadecan-1-ol

InChI

InChI=1S/C25H41NO2/c1-28-23-17-18-24-22(21-26-25(24)20-23)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-19-27/h17-18,20-21,26-27H,2-16,19H2,1H3

InChI Key

QBSFVHZBTWVNNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCCCCCCCCCCCCCCCO

Origin of Product

United States

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